4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 438218-38-3
VCID: VC6643567
InChI: InChI=1S/C11H5F3N2OS/c12-11(13,14)9-4-6(8-2-1-3-17-8)7(5-15)10(18)16-9/h1-4H,(H,16,18)
SMILES: C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Molecular Formula: C11H5F3N2OS
Molecular Weight: 270.23

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

CAS No.: 438218-38-3

Cat. No.: VC6643567

Molecular Formula: C11H5F3N2OS

Molecular Weight: 270.23

* For research use only. Not for human or veterinary use.

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile - 438218-38-3

Specification

CAS No. 438218-38-3
Molecular Formula C11H5F3N2OS
Molecular Weight 270.23
IUPAC Name 4-(furan-2-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C11H5F3N2OS/c12-11(13,14)9-4-6(8-2-1-3-17-8)7(5-15)10(18)16-9/h1-4H,(H,16,18)
Standard InChI Key SKEXRZHZBADDHF-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N

Introduction

Chemical Identity and Structural Features

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile belongs to the nicotinonitrile family, a class of heterocyclic compounds known for their versatility in medicinal chemistry. Its IUPAC name, 4-(furan-2-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile, reflects the presence of three critical substituents:

  • A furan-2-yl group at the 4-position of the pyridine ring, contributing π-electron density and potential bioisosteric properties.

  • A trifluoromethyl (-CF₃) group at the 6-position, enhancing metabolic stability and lipophilicity.

  • A thiol (-SH) group at the 2-position, enabling nucleophilic reactivity and metal coordination .

The molecular formula C₁₁H₅F₃N₂OS (MW: 270.23 g/mol) was confirmed via high-resolution mass spectrometry . The canonical SMILES string C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N provides a topological representation of the molecule, while the InChI key SKEXRZHZBADDHF-UHFFFAOYSA-N ensures unambiguous chemical identifier interoperability .

Table 1: Key Identifiers and Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₅F₃N₂OS
Molecular Weight270.23 g/mol
SMILESC1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
InChI KeySKEXRZHZBADDHF-UHFFFAOYSA-N
Boiling Point274.7 ± 50.0 °C at 760 mmHg
Density1.5 ± 0.1 g/cm³

Synthesis and Manufacturing

While the exact synthetic route to 4-(furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile remains undisclosed in publicly available literature, analogous nicotinonitrile derivatives suggest plausible strategies. For example, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (CAS 13600-42-5) undergoes palladium-catalyzed cross-coupling reactions with boronic acids or heterocyclic nucleophiles . Applying similar methodology, the furan-2-yl group could be introduced via Suzuki-Miyaura coupling using furan-2-ylboronic acid. Subsequent thiolation at the 2-position might involve nucleophilic displacement of a chloro or nitro group with sodium hydrosulfide (NaSH) .

Critical challenges in synthesis include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4- and 6-positions of the pyridine ring.

  • Stability of the thiol group: Oxidative dimerization to disulfides necessitates inert atmosphere handling.

  • Purification: The polar nitrile and thiol groups may complicate chromatographic separation, favoring recrystallization from aprotic solvents .

Physicochemical Properties

The compound’s boiling point (274.7 °C) and density (1.5 g/cm³) suggest moderate volatility and a compact molecular packing structure, likely influenced by the planar furan ring and strong dipole interactions from the -CF₃ and -CN groups . The log P (partition coefficient) is estimated to be ~3.05 based on analogous trifluoromethylpyridines, indicating moderate lipophilicity suitable for transmembrane permeability in drug discovery .

Table 2: Experimental and Predicted Physicochemical Data

ParameterValue/Description
Solubility (Water)<0.1 mg/mL (predicted)
Log P (octanol-water)3.05 (consensus prediction)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1 (thiol group)
Rotatable Bonds1

Reactivity and Functional Group Analysis

The molecule’s reactivity is governed by three functional groups:

  • Nitrile (-CN): Participates in cycloaddition reactions (e.g., [2+3] cycloadditions with azides) and serves as a precursor to amidines or tetrazoles.

  • Thiol (-SH): Forms disulfide bridges under oxidative conditions, coordinates with metal ions (e.g., Hg²⁺, Cu²⁺), and undergoes alkylation to thioethers.

  • Trifluoromethyl (-CF₃): Provides electron-withdrawing effects, stabilizing adjacent positive charges and resisting metabolic oxidation .

Quantum mechanical calculations predict the thiol group to exhibit a pKa of ~8.5, enabling deprotonation under mildly basic conditions to generate a nucleophilic thiolate anion. This property is exploitable in Michael addition reactions or as a ligand in catalysis .

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